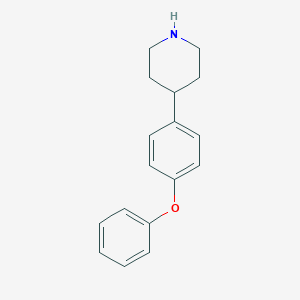

4-(4-Phenoxyphenyl)piperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Phenoxyphenyl)piperidine involves nucleophilic aromatic substitution reactions, which are pivotal in introducing the piperidine moiety into the aromatic ring. A study by Pietra and Vitali (1972) demonstrated the efficiency of nucleophilic aromatic substitution of the nitro-group in producing piperidine-substituted benzene derivatives, showcasing a methodology potentially applicable to synthesizing 4-(4-Phenoxyphenyl)piperidine by substituting appropriate functional groups and optimizing conditions for the desired product (Pietra & Vitali, 1972).

Molecular Structure Analysis

The molecular structure of 4-(4-Phenoxyphenyl)piperidine is characterized by the presence of a piperidine ring attached to a phenoxyphenyl group. This structure is part of the arylcycloalkylamine class, with pharmacophoric features highlighted in the context of D2-like receptors. Sikazwe et al. (2009) elaborated on the structural characteristics that impact the binding affinity and selectivity towards D2-like receptors, emphasizing the role of the arylalkyl substituents in the pharmacological activity of such compounds (Sikazwe et al., 2009).

Applications De Recherche Scientifique

Serotonin Uptake Inhibition : A molecule approximating a superposition of the enantiomers of fluoxetine, related to 4-(4-Phenoxyphenyl)piperidine, was synthesized and found to be more active than fluoxetine as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).

Structural Characterization : Biologically active derivatives of 1,2,4-triazoles, which include a variant of 4-(4-Phenoxyphenyl)piperidine, were synthesized and structurally characterized, revealing various intermolecular interactions important for molecular packing (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Radiolabeled Probes for σ-1 Receptors : Several halogenated 4-(phenoxymethyl)piperidines were synthesized as potential δ receptor ligands, showing promising results as probes for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).

Neuroprotective Activity : Novel arylpiperidines, including a derivative of 4-(4-Phenoxyphenyl)piperidine, were synthesized and showed potent blocking effects for neuronal Na+ and T-type Ca2+ channels, exhibiting significant neuroprotective activity (Annoura et al., 1999).

Local Anesthetic Action : Studies on 4-phenylpiperidine derivatives revealed strong infiltration anesthetic and anti-inflammatory action, indicating potential as infiltration anesthetics (Igarashi, Sato, Hamada, & Kawasaki, 1983).

Biological Activity in Ailanthus altissima : Novel compounds, including a piperidine derivative, were isolated from Ailanthus altissima and showed inhibitory activity against Tobacco mosaic virus, indicating potential biological applications (Ni, Shi, Tan, & Chen, 2017).

Antioxidants for Polypropylene Copolymers : Certain derivatives, including 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine, were synthesized and tested as antioxidants in polypropylene copolymer, demonstrating improved thermal stability (Desai et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-phenoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMOLUVQNWNTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454373 | |

| Record name | 4-(4-phenoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenoxyphenyl)piperidine | |

CAS RN |

181207-55-6 | |

| Record name | 4-(4-phenoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

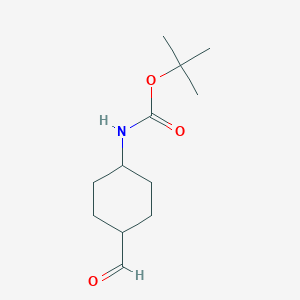

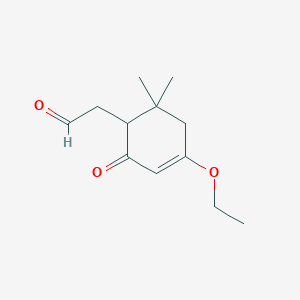

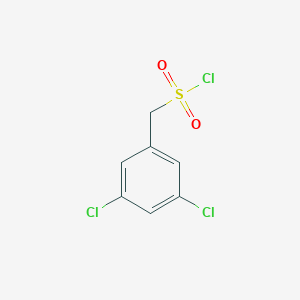

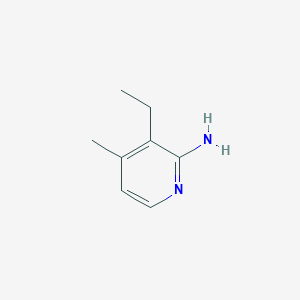

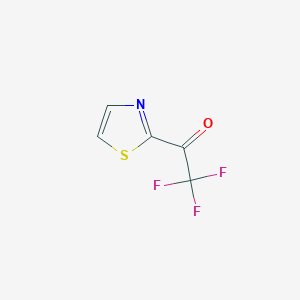

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)